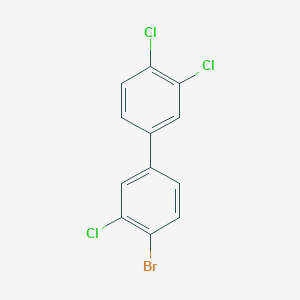
4-Bromo-3,3',4'-trichloro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties. PCBs are also known for their environmental persistence and potential health hazards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl compounds. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine and chlorine under controlled conditions. The reaction conditions often include the use of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves large-scale halogenation processes. These processes are carried out in reactors where biphenyl is exposed to bromine and chlorine gases in the presence of a catalyst. The reaction is carefully monitored to ensure the desired substitution pattern and to minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the halogenated biphenyl to less chlorinated or brominated forms.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and substituted biphenyl derivatives.
Scientific Research Applications
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Researchers study its effects on biological systems to understand the toxicity and environmental impact of PCBs.
Medicine: It is used in toxicological studies to investigate the health effects of PCB exposure.
Industry: The compound is used in the development of materials with specific electrical and thermal properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This activation can result in changes in gene expression, leading to toxic effects such as oxidative stress, disruption of endocrine function, and carcinogenesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,4-dichloro-1,1’-biphenyl
- 3-Bromo-4’-chloro-1,1’-biphenyl
- 4-Bromo-4’-chloro-1,1’-biphenyl
Uniqueness
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl is unique due to its specific halogenation pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence, making it a compound of interest in environmental and toxicological studies.
Properties
CAS No. |
84979-88-4 |
|---|---|
Molecular Formula |
C12H6BrCl3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6BrCl3/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChI Key |
KYIQXFVNHGNTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)
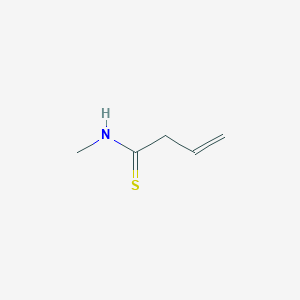


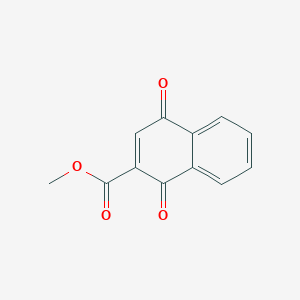
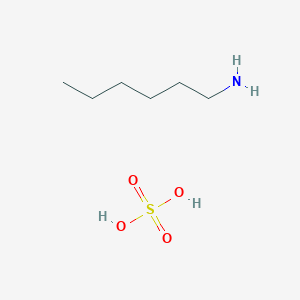
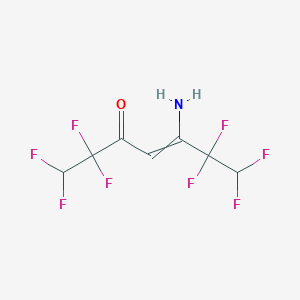

![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14420506.png)
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
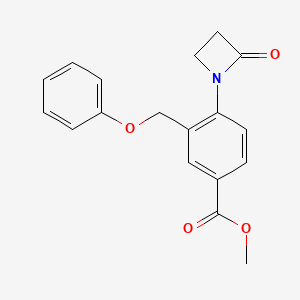

![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
